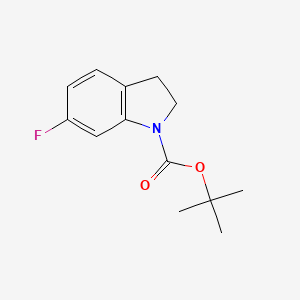

Tert-butyl 6-fluoroindoline-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

Indole derivatives, such as “Tert-butyl 6-fluoroindoline-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 6-fluoroindoline-1-carboxylate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 6-fluoroindoline-1-carboxylate” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

- Methods : The compound is used as a starting material in dipeptide synthesis with common coupling reagents. A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation without the addition of base .

- Results : The synthesis yields dipeptides satisfactorily within 15 minutes, demonstrating the efficiency of the compound in peptide bond formation .

Modular Indole Synthesis

- Results : The synthesis process results in the formation of the desired indole structures, which are crucial for the development of new drugs .

Asymmetric Synthesis of β-Amino Esters

- Results : The process achieves the synthesis of β-amino esters with high enantioselectivity, which is important for producing optically active compounds .

Preparation of Aryl Alkyl Amines

- Results : The alkylation reactions proceed with high efficiency, yielding the desired aryl alkyl amines suitable for further pharmaceutical development .

Synthesis of Substituted Indolines

- Results : The cycloaddition reactions are successful in producing a range of substituted indolines, expanding the library of compounds available for drug development .

Synthesis of Tetrahydroquinolines

- Results : The reactions yield tetrahydroquinolines, which are evaluated for their potential as therapeutic agents .

Ionic Liquid Synthesis

- Results : The Boc-AAILs enhance amide formation without the addition of base, giving dipeptides in satisfactory yields within 15 minutes .

Synthesis of Chloromethyl-Indoles

- Results : The product serves as an intermediate for various synthetic applications, including the development of new pharmaceuticals .

Development of Pyrimidine Derivatives

- Results : The synthesis yields pyrimidine derivatives that can be further evaluated for their pharmacological activities .

Synthesis of Hydroxypyrrolidines

- Results : The resulting hydroxypyrrolidines are valuable for understanding biological mechanisms and designing bioactive molecules .

Synthesis of Cyclopentane Derivatives

- Results : The formylcyclopentane derivatives produced are important for the synthesis of novel compounds with therapeutic potential .

Synthesis of Fluoropyridine Derivatives

- Methods : It serves as a precursor for tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a compound used in various chemical transformations .

- Results : The synthesis leads to the production of fluoropyridine derivatives that are crucial for the creation of compounds with potential applications in medicine and agriculture .

Development of Cyclopropyl-Indoles

- Results : The resulting cyclopropyl-indoles are evaluated for their biological activity and potential as therapeutic agents .

Creation of Indole-Based Polymers

- Results : The indole-based polymers exhibit interesting electronic and optical properties, making them suitable for use in electronic devices .

Synthesis of Bioactive Molecules

- Results : The synthesized bioactive molecules are tested for their efficacy in various biological assays, contributing to the discovery of new drugs .

Chemical Sensors Development

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

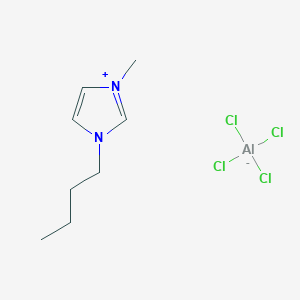

tert-butyl 6-fluoro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGPXANCXNLVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591956 | |

| Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-fluoroindoline-1-carboxylate | |

CAS RN |

1065183-64-3 | |

| Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)